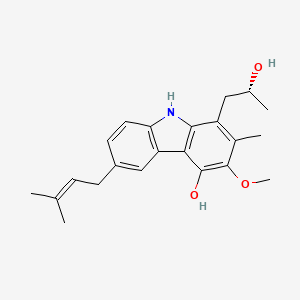
Neocarazostatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neocarazostatin B is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Anti-Cancer Applications
Neocarazostatin B has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds derived from Streptomyces species, including this compound, exhibit potent anti-cancer activities:
- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and hepatoma (HepG2) cells. The effectiveness of this compound is often assessed using the MTT assay, which measures cell viability post-treatment with varying concentrations of the compound .
- Mechanism of Action : The anti-cancer effects are attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Antimicrobial Properties
This compound also exhibits broad-spectrum antimicrobial activity:
- Microbial Inhibition : Studies have reported that this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Streptococcus pyogenes, indicating its potential use as an antimicrobial agent .
- Synergistic Effects : The compound may work synergistically with other antibiotics, enhancing their efficacy against resistant strains of bacteria . This characteristic is particularly valuable in the context of rising antibiotic resistance.
Biosynthetic Research
The biosynthesis of this compound provides insights into complex biochemical pathways:
- Enzymatic Pathways : Recent studies have elucidated the enzymatic mechanisms involved in the biosynthesis of this compound. Key enzymes such as NzsH and NzsF play critical roles in the formation of its unique tricyclic structure. These enzymes facilitate reactions that are essential for assembling the carbazole nucleus and its side chains .
- Genomic Insights : Genome mining techniques have been employed to identify biosynthetic gene clusters responsible for producing this compound. This approach not only aids in understanding the natural production pathways but also opens avenues for engineering microbial strains to enhance yield or produce novel derivatives with improved biological activity .
Table 1: Summary of Research Findings on this compound
Propriétés
Formule moléculaire |
C22H27NO3 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-[(2R)-2-hydroxypropyl]-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |
InChI |
InChI=1S/C22H27NO3/c1-12(2)6-7-15-8-9-18-17(11-15)19-20(23-18)16(10-13(3)24)14(4)22(26-5)21(19)25/h6,8-9,11,13,23-25H,7,10H2,1-5H3/t13-/m1/s1 |
Clé InChI |
SDXRDEAECLPZHL-CYBMUJFWSA-N |
SMILES isomérique |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C[C@@H](C)O |
SMILES canonique |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |
Synonymes |
neocarazostatin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















